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molecular formula C8H10BNO4 B8773220 (2,4-Dimethyl-5-nitrophenyl)boronic acid

(2,4-Dimethyl-5-nitrophenyl)boronic acid

Cat. No. B8773220
M. Wt: 194.98 g/mol
InChI Key: FISYZOFQHPVGJQ-UHFFFAOYSA-N
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Patent
US06884890B2

Procedure details

Example 40(c) was prepared in a similar manner to that of Example 40(a) except that in step (i) 2,4-dimethyl-3-amino-phenyl boronic acid (prepared as described below) was used in place of m-amino-phenyl boronic acid: 1H NMR (DMSO-d6) δ 8.62 (d, 1H, J=3.78 Hz), 8.32 (d, 1H, J=8.48 Hz), 7.99 (d, 1H, J=16.35 Hz), 7.83 (td, 1H, J=7.68 Hz, J=1.8 Hz), 7.80 (s, 1H), 7.69 (d, 1H, J=7.80 Hz), 7.64 (dd, 1H, J=8.47 Hz, J=1.27 Hz), 7.62 (d, 1H, J=16.36 Hz), 7.29 (m, 1H), 6.94 (s, 1H), 6.64 (s, 1H), 4.87 (bs, 2H), 2.12 (s, 3H), 2.10 (s, 3H). LCMS (ESI+) [M+H]/z Calc'd 369, found 369. Anal. Calc'd: C, 74.98; H, 5.47; N, 15.21. Found: C, 73.85; H, 5.56; N, 14.49. The starting material was prepared as follows: 2,4-Diemthylphenyl boronic acid was made in a similar manner as that of Example 24(a), step (vii), except 2,4-dimethyl bromobenzene was used as starting material. 1H NMR (CD3OD) δ 7.13 (d, 1H, J=7.43 Hz), 7.00 (s, 1H), 6.97 (d, 1H. J=7.49 Hz), 2.28 (s, 3H), 2.28 (s, 3H). LCMS (ESI+) [M+H]/z Calc'd 151, found 151. To fuming nitric acid (1 ml) cooled to −40° C. was added TFA (1 ml). The resulting mixture was allowed to warm slightly to −35° C. and 2,4-dimethyl phenyl boronic acid (150 mg, 1 mmol) was added in one portion. After 1 h, ice was added and the heterogenous mixture was filtered. The resulting solid was suspended in Et2O and extracted with 3N NaOH (aq) (1 ml) then water (2 ml). The aqueous phase was acidified with 3N HCl (aq) (1 ml) and back extracted with EtOAc (3×5 ml). The pooled organics were washed with brine, dried with Na2SO4 decanted and concentrated to give 2,4-dimethyl-5-nitro-phenyl boronic acid (93 mg, 47%). LCMS (ESI+) [M+H]/z Calc'd 196, found 196. 3-Amino-4,6-dimethylphenyl boronic acid was prepared in a similar as that described for Example 40(b), step (i). 1H NMR (CD3OD)δ 6.83 (s, 2H), 6.64 (s, 1H), 2.17 (s, 3H), 2.13 (s, 3H).
Name
2,4-dimethyl-3-amino-phenyl boronic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
reactant
Reaction Step Five
Quantity
150 mg
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7](N)=[C:6]([CH3:9])[CH:5]=[CH:4][C:3]=1[B:10]([OH:12])[OH:11].B(O)O.CC1C=C(C)C=CC=1Br.[N+:25]([O-:28])(O)=[O:26].C(O)(C(F)(F)F)=O.CC1C=C(C)C=CC=1B(O)O>>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:9])[C:5]([N+:25]([O-:28])=[O:26])=[CH:4][C:3]=1[B:10]([OH:11])[OH:12]

Inputs

Step One
Name
2,4-dimethyl-3-amino-phenyl boronic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1N)C)B(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)Br
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Five
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Six
Name
Quantity
150 mg
Type
reactant
Smiles
CC1=C(C=CC(=C1)C)B(O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The starting material was prepared
TEMPERATURE
Type
TEMPERATURE
Details
to warm slightly to −35° C.
ADDITION
Type
ADDITION
Details
ice was added
FILTRATION
Type
FILTRATION
Details
the heterogenous mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with 3N NaOH (aq) (1 ml)
EXTRACTION
Type
EXTRACTION
Details
back extracted with EtOAc (3×5 ml)
WASH
Type
WASH
Details
The pooled organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=C(C=C(C(=C1)C)[N+](=O)[O-])B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 93 mg
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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